3-(1-Cyclohexyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
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Overview
Description
WAY-312567 is a chemical compound known for its role as a Mycobacterium tuberculosis shikimate kinase inhibitor . It has a molecular formula of C16H20N2O2S and a molecular weight of 304.41 g/mol . This compound is primarily used in scientific research due to its biological activity against Mycobacterium tuberculosis .
Preparation Methods
The synthesis of WAY-312567 involves several steps, including the formation of the benzimidazole ring and the subsequent attachment of the cyclohexyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for WAY-312567 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
WAY-312567 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-312567 has several scientific research applications, including:
Mechanism of Action
WAY-312567 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis . This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-312567 disrupts the metabolic processes of the bacteria, leading to its death .
Comparison with Similar Compounds
WAY-312567 is unique due to its specific inhibition of shikimate kinase in Mycobacterium tuberculosis . Similar compounds include:
WAY-306880: Another shikimate kinase inhibitor with a different molecular structure.
WAY-316606: A compound with similar biological activity but different chemical properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
3-(1-cyclohexylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(20)10-11-21-16-17-13-8-4-5-9-14(13)18(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBYFQFLMXRFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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